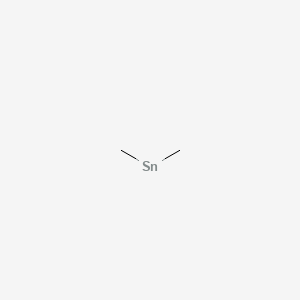

Dimethyltin

Description

Properties

CAS No. |

23120-99-2 |

|---|---|

Molecular Formula |

C2H6Sn |

Molecular Weight |

148.78 g/mol |

IUPAC Name |

dimethyltin |

InChI |

InChI=1S/2CH3.Sn/h2*1H3; |

InChI Key |

PWEVMPIIOJUPRI-UHFFFAOYSA-N |

SMILES |

C[Sn]C |

Canonical SMILES |

C[Sn]C |

Other CAS No. |

23120-99-2 |

Synonyms |

dimethyltin dimethyltin dichloride dimethyltin ion (2+) dimethyltin(IV) Me2Sn(IV) |

Origin of Product |

United States |

Foundational & Exploratory

The Direct Synthesis of Dimethyltin Dichloride: A Technical Guide

An in-depth exploration of the catalytic reaction between tin and methyl chloride for the production of dimethyltin dichloride, a pivotal intermediate in the chemical industry.

This technical guide provides a comprehensive overview of the direct synthesis of this compound dichloride ((CH₃)₂SnCl₂) from metallic tin and methyl chloride (CH₃Cl). This process is of significant industrial importance, as this compound dichloride serves as a primary precursor for the production of organotin stabilizers for polyvinyl chloride (PVC), catalysts for polyurethane and silicone chemistry, and as a coating for glass. This document is intended for researchers, chemists, and professionals in chemical manufacturing and drug development, offering detailed experimental protocols, quantitative data analysis, and a review of the underlying reaction mechanisms.

Reaction Overview and Catalysis

The direct synthesis of this compound dichloride involves the reaction of elemental tin with methyl chloride, typically at elevated temperatures and pressures. The overall reaction is as follows:

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

While the reaction can proceed without a catalyst, the rates are generally slow and require high temperatures (300-450°C).[1] To achieve commercially viable yields and milder reaction conditions, a variety of catalysts are employed. These catalysts play a crucial role in facilitating the oxidative addition of methyl chloride to tin.

Several classes of catalysts have been developed, with nitrogen- and phosphorus-containing compounds, often in conjunction with a co-catalyst like tin tetrachloride, being particularly effective.[2][3] The choice of catalyst significantly influences the reaction rate, selectivity towards this compound dichloride, and the formation of byproducts such as methyltin trichloride (CH₃SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl).[4]

Quantitative Data Summary

The efficiency of this compound dichloride synthesis is highly dependent on the interplay of several key parameters, including temperature, pressure, catalyst system, and reaction time. The following tables summarize quantitative data from various patented processes, providing a comparative overview of different synthetic approaches.

| Catalyst System | Temperature (°C) | Pressure (psig / MPa) | Reaction Time (h) | Yield (%) | Key Observations | Reference |

| Lower Trialkyl Amine | 190 - 220 | 170 - 220 / ~1.2 - 1.5 | 6 | High | Inexpensive catalyst, can be discarded after use. | [4] |

| Tin Tetrachloride & Trihydrocarbyl Phosphine/Amine | 65 - 230 | Atmospheric to Elevated | Not specified | High | Produces pure this compound dichloride with minimal trimethyltin chloride. | [3] |

| Alkylphosphines/Alkylphosphonium Chlorides & Tin Tetrachloride | 170 - 180 | Normal to ~135 atm | 6 - 8 | 85 - 93 | Good yields and reaction velocities. | |

| Copper and Zinc | 350 (catalyzed) | ~60 / ~0.4 | Continuous | Advantageous yields | Higher temperature required compared to other catalytic systems. | |

| Dimethyl Sulfoxide & Tin Tetrachloride | 180 - 210 | 0.9 - 1.3 | 4 | 98.7 (selectivity) | High purity product with high tin utilization. | [5] |

Note: Yields can be reported in various ways (e.g., based on tin consumed, selectivity for the desired product). The data presented here is for comparative purposes.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of this compound dichloride based on common practices found in the literature. Specific quantities and conditions should be optimized based on the chosen catalytic system and available equipment.

Materials and Equipment

-

Reactants: Metallic tin (powder or granules), Methyl chloride (gas)

-

Catalyst: e.g., Tributylamine, Tetrabutylphosphonium chloride, Tin tetrachloride

-

Solvent (optional): High-boiling inert solvent or molten this compound dichloride

-

Equipment: High-pressure autoclave/reactor equipped with a stirrer, gas inlet, thermocouple, pressure gauge, and a system for product removal (e.g., distillation).

General Procedure

-

Reactor Charging: The reactor is charged with metallic tin, the catalyst, and if required, a solvent or initial amount of molten this compound dichloride.[5] The amount of catalyst typically ranges from 5-15% of the weight of the tin.[5]

-

Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 180-210°C).[6] Methyl chloride is then introduced into the reactor to achieve the target pressure (e.g., 0.5-1.5 MPa).[5]

-

Reaction: The reaction mixture is stirred vigorously to ensure good contact between the tin, methyl chloride, and catalyst. The temperature and pressure are maintained throughout the reaction period (e.g., 2-4 hours).[6] The consumption of methyl chloride is monitored to gauge the reaction progress.

-

Product Isolation: Upon completion, the unreacted methyl chloride is vented or recovered. The crude this compound dichloride is then purified, typically by distillation.[5][6] The product is collected at its boiling point (188-200°C at atmospheric pressure).[5][6]

Reaction and Experimental Workflow Diagrams

To visually represent the synthesis process, the following diagrams have been created using the DOT language.

Caption: Catalytic cycle for this compound dichloride synthesis.

Caption: General experimental workflow for synthesis.

Conclusion

The direct synthesis of this compound dichloride from tin and methyl chloride is a well-established industrial process. The selection of an appropriate catalyst is paramount to achieving high yields and selectivity under economically favorable conditions. This guide has provided a consolidated overview of the key reaction parameters, detailed experimental procedures, and visual representations of the synthetic pathway and workflow. For researchers and professionals in the field, this information serves as a foundational resource for the development and optimization of this compound dichloride production. Further research may focus on the development of even more active and selective catalysts, as well as process intensification to improve efficiency and reduce environmental impact.

References

- 1. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]

- 2. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 3. US3901824A - New catalyst in the direct synthesis of this compound dichloride - Google Patents [patents.google.com]

- 4. US3857868A - Preparation of this compound dichloride - Google Patents [patents.google.com]

- 5. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

The Direct Synthesis of Dimethyltin Dichloride: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct synthesis of dimethyltin dichloride (DMTDC), a crucial intermediate in the production of organotin stabilizers and catalysts, represents a cornerstone of industrial organometallic chemistry. This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with this process, often likened to the Rochow-Müller synthesis of organosilanes. By reacting metallic tin with methyl chloride under catalytic conditions, DMTDC is produced with varying degrees of selectivity and yield. This document delves into the proposed reaction pathways, the critical role of various catalytic systems, and the influence of key process parameters. Detailed experimental methodologies derived from seminal patents and academic literature are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of the complex processes involved.

Introduction

This compound dichloride ((CH₃)₂SnCl₂) is a versatile organotin compound with significant industrial applications, primarily as a precursor for PVC heat stabilizers and as a catalyst in various chemical transformations.[1] The most economically viable route to its production is the "direct synthesis," a process that involves the reaction of elemental tin with methyl chloride (CH₃Cl).[2] This method, analogous to the well-known Rochow-Müller process for organosilicon compounds, offers a more direct and cost-effective alternative to earlier methods that utilized Grignard reagents with tin tetrachloride.[3][4]

The direct synthesis is a complex heterogeneous reaction, typically carried out at elevated temperatures and pressures in the presence of a catalyst.[5] A variety of catalysts have been developed to improve the reaction's efficiency and selectivity towards the desired this compound dichloride, minimizing the formation of byproducts such as monomethyltin trichloride (CH₃SnCl₃) and trimethyltin chloride ((CH₃)₃SnCl).[6] This guide will explore the mechanistic intricacies of this important industrial reaction, providing a detailed resource for professionals in chemical research and development.

Proposed Reaction Mechanism

While the precise mechanism of the direct synthesis of this compound dichloride is not as extensively documented in academic literature as the analogous Rochow-Müller process for silicon, a plausible pathway can be constructed from available data and mechanistic principles of organometallic chemistry. The reaction is understood to be a surface-mediated process occurring on the metallic tin.

The overall reaction is:

Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

A key feature of the proposed mechanism is the initial formation of tin(II) chloride (SnCl₂) as an intermediate.[2] The reaction can be conceptualized in the following stages:

-

Surface Activation and Formation of Tin(II) Chloride: The reaction is initiated by the interaction of methyl chloride with the tin surface. The catalyst is believed to play a crucial role in this step, potentially by creating active sites on the tin surface or by facilitating the cleavage of the C-Cl bond in methyl chloride. In an uncatalyzed reaction, this can lead to the formation of polymeric this compound and molten tin(II) chloride.[2]

-

Oxidative Addition of Methyl Chloride: Methyl chloride then undergoes oxidative addition to the tin surface or to a tin(II) species, leading to the formation of methyltin trichloride.[2]

-

Redistribution Reactions: At the elevated temperatures of the reaction, a series of redistribution (comproportionation) reactions are thought to occur, leading to the desired this compound dichloride. These reactions involve the exchange of methyl and chloro groups between different organotin species. For instance:

-

2 CH₃SnCl₃ + Sn → 3 SnCl₂ + 2 CH₃• (followed by further reaction)

-

CH₃SnCl₃ + (CH₃)₃SnCl → 2 (CH₃)₂SnCl₂

-

A proposed logical flow for the reaction is depicted below:

Figure 1: Proposed reaction pathway for the direct synthesis of this compound dichloride.

Catalytic Systems

The choice of catalyst is critical for the successful and selective synthesis of this compound dichloride. A wide array of catalysts has been investigated, moving from early iodine-based systems to more efficient and stable organic compounds.

Early Catalytic Systems

Early processes for the direct synthesis of this compound dichloride often employed iodine or iodine-containing compounds as catalysts.[6] While effective in promoting the reaction, these catalysts suffered from several drawbacks, including high cost, corrosiveness, and the formation of difficult-to-separate byproducts. Organo-arsenic and organo-antimony compounds in conjunction with iodine have also been described.[6]

Phosphonium-Based Catalysts

A significant advancement in catalyst technology was the introduction of phosphonium salts and their complexes. These catalysts offer high activity and selectivity.

-

Phosphonium Iodides: These compounds have been shown to be effective catalysts for the reaction.[6]

-

Complexes of Alkylphosphines or Alkylphosphonium Chlorides with Tin Tetrachloride: These represent a particularly effective class of catalysts.[6] Examples include complexes like [(C₄H₉)₄PCl]SnCl₄ and [(C₈H₁₇)₃P]SnCl₄.[6] These catalysts are often used in conjunction with solvents such as sulphones or carbonates.[6]

The proposed catalytic cycle for a phosphonium salt-based system is illustrated below:

Figure 2: Proposed catalytic cycle with a phosphonium salt catalyst.

Other Catalytic Systems

-

Trihydrocarbyl Phosphines or Amines with Tin Tetrachloride: Catalyst systems composed of tin tetrachloride and trihydrocarbyl phosphines or amines are also effective.[7]

-

Copper: Copper has been identified as a promoter for the reaction, a concept borrowed from the Rochow-Müller process for silicones.[5]

-

Trialkyl Amines: Lower trialkyl amines are also cited as preferred catalysts in some processes.

Quantitative Data

The following tables summarize quantitative data extracted from various patents, illustrating the impact of different catalysts and reaction conditions on the yield and rate of this compound dichloride synthesis.

Table 1: Performance of Various Catalytic Systems

| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Tin Conversion (%) | DMTDC Yield (%) | Reference |

| [(C₄H₉)₄PCl]SnCl₄ in propylene carbonate | 170 | Normal | 8 | 92 | 88 | [6] |

| [(C₈H₁₇)₃C₂H₅PCl]SnCl₄ | 180 | ~135 | 6 | 88 | 85 | [6] |

| Tributylamine and SnCl₄ | 170-180 | 1 | 5 | 95.5 | 89 | [7] |

| Methyl tributyl phosphonium chloride and SnCl₄ | 170-180 | 1 | 5 | 96.2 | 91 | [7] |

| Uncatalyzed | 460 | Normal | 774 | - | - (0.58 g/hr) | [2] |

| Copper and Zinc | 300-450 | ~4 | - | - | - (up to 13 g/hr) | [5] |

Table 2: Influence of Reaction Parameters with [(C₄H₉)₃CH₃PCl]SnCl₄ Catalyst

| Temperature (°C) | Pressure | Solvent | Reaction Time (h) | Tin Conversion (%) | DMTDC Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 180 | Gaseous MeCl | None | 5 | 96 | - |[6] | | 170 | Normal | Propylene Carbonate | 8 | 92 | 88 |[6] |

Experimental Protocols

The following are generalized experimental protocols based on procedures described in the patent literature. These should be adapted and optimized for specific laboratory or industrial setups.

General Procedure for Direct Synthesis in a Batch Reactor

A typical experimental workflow for a laboratory-scale synthesis is as follows:

Figure 3: General experimental workflow for batch synthesis of this compound dichloride.

Detailed Steps:

-

Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, gas inlet, and product outlet is used.

-

Charging the Reactor: The reactor is charged with metallic tin (in powder, chip, or molten form), the catalyst (e.g., a complex of an alkylphosphonium chloride and tin tetrachloride), and optionally a high-boiling solvent (e.g., propylene carbonate or a sulphone).[6]

-

Reaction Initiation: The reactor is sealed, purged with an inert gas, and then heated to the desired reaction temperature (typically between 170°C and 200°C).[6]

-

Methyl Chloride Introduction: Methyl chloride is introduced into the reactor to the desired pressure. The pressure is maintained throughout the reaction by continuously feeding methyl chloride.

-

Reaction Monitoring: The reaction progress can be monitored by the rate of methyl chloride consumption.

-

Product Recovery: Upon completion, the reactor is cooled, and the excess methyl chloride is vented. The product, this compound dichloride, can be isolated from the reaction mixture by vacuum distillation.[6]

Example Protocol with [(C₄H₉)₄PCl]SnCl₄ Catalyst

The following is a specific example adapted from a patent:[6]

-

Catalyst and Reactant Loading: In a suitable reactor, 85 parts of tin powder are suspended in 40 parts of a melt of the complex [(C₄H₉)₄PCl]SnCl₄.

-

Reaction Conditions: The mixture is heated to 170°C under normal pressure with stirring and reflux cooling.

-

Methyl Chloride Feed: A continuous stream of methyl chloride is passed through the reaction mixture.

-

Product Removal: The formed this compound dichloride is removed from the reaction system on average every 2 hours by distillation under a water-jet vacuum.

-

Reactant Replenishment: Fresh tin is added from time to time to maintain the reaction.

-

Yield: After a reaction time of 8 hours, the yield of this compound dichloride is reported to be 93%, relative to the tin used.[6]

Conclusion

The direct synthesis of this compound dichloride is a mature industrial process that shares mechanistic similarities with the Rochow-Müller synthesis of organosilanes. The reaction proceeds via a surface-mediated pathway, with the choice of catalyst being paramount to achieving high yields and selectivity. Phosphonium-based catalysts, particularly complexes with tin tetrachloride, have emerged as highly effective promoters for this transformation. While the detailed elementary steps of the catalytic cycle are a subject of ongoing investigation, the available data provides a robust framework for understanding and optimizing this important industrial reaction. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working in the field of organometallic chemistry and its applications. Further research into the surface science and kinetics of this reaction will undoubtedly lead to even more efficient and sustainable processes for the production of this key chemical intermediate.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. datapdf.com [datapdf.com]

- 3. Direct process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US2679506A - Preparation of dimethyl tin dichloride by direct reaction - Google Patents [patents.google.com]

- 6. US4052426A - Process for the manufacture of dimethyl-tin dichloride - Google Patents [patents.google.com]

- 7. US3901824A - New catalyst in the direct synthesis of this compound dichloride - Google Patents [patents.google.com]

Spectroscopic Fingerprints: An In-depth Technical Guide to the NMR and IR Analysis of Dimethyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dimethyltin compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It offers a detailed examination of the principles, experimental protocols, and data interpretation essential for the characterization of these organometallic compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this compound derivatives in various fields, including drug development.

Introduction to the Spectroscopic Analysis of this compound Compounds

This compound compounds, characterized by the presence of two methyl groups covalently bonded to a tin atom, are a significant class of organotin compounds with diverse applications, ranging from catalysis to medicinal chemistry. A thorough understanding of their molecular structure and bonding is crucial for elucidating their chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and widely used analytical techniques for this purpose.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, offering insights into the connectivity of atoms, the electronic structure around the tin center, and the coordination number of the tin atom. IR spectroscopy, on the other hand, probes the vibrational modes of molecules, allowing for the identification of functional groups and the characterization of bond strengths, particularly the Sn-C bond. Together, these techniques provide a robust toolkit for the unambiguous identification and structural elucidation of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of this compound compounds. The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides a wealth of structural information.

¹H NMR Spectroscopy

Proton NMR is instrumental in identifying the methyl groups attached to the tin atom. The chemical shift (δ) of the methyl protons is sensitive to the electronic environment of the tin atom.

Key Observables:

-

Chemical Shift (δ): The protons of the methyl groups directly attached to the tin atom typically resonate in the range of 0.5 - 1.5 ppm. The exact chemical shift is influenced by the nature of the other substituents on the tin atom.

-

Coupling Constants (J): Spin-spin coupling between the protons and the magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) results in the appearance of satellite peaks flanking the main methyl proton signal. The two-bond tin-proton coupling constant, ²J(¹¹⁹Sn-¹H), is particularly informative and typically ranges from 50 to 80 Hz. This coupling constant is sensitive to the hybridization of the tin atom and the coordination number.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the this compound compound.

Key Observables:

-

Chemical Shift (δ): The carbon atoms of the methyl groups attached to tin typically appear in the range of -10 to 10 ppm. Similar to ¹H NMR, the chemical shift is dependent on the other substituents on the tin atom.

-

Coupling Constants (J): One-bond tin-carbon coupling, ¹J(¹¹⁹Sn-¹³C), is a valuable diagnostic parameter. The magnitude of this coupling constant is related to the s-character of the Sn-C bond and can provide insights into the geometry around the tin atom.

¹¹⁹Sn NMR Spectroscopy

Direct observation of the tin nucleus provides a sensitive probe of the coordination environment and electronic structure of the tin atom.

Key Observables:

-

Chemical Shift (δ): ¹¹⁹Sn NMR chemical shifts have a very wide range, spanning over 2000 ppm. The chemical shift is highly sensitive to the coordination number of the tin atom, the nature of the substituents, and the geometry of the complex. For four-coordinate this compound compounds, the chemical shifts are generally found in the range of +200 to -200 ppm relative to tetramethyltin (Me₄Sn).

Quantitative NMR Data

The following tables summarize typical NMR spectroscopic data for a range of this compound compounds.

Table 1: ¹H NMR Data for Selected this compound Compounds

| Compound | Solvent | δ(CH₃) (ppm) | ²J(¹¹⁹Sn-¹H) (Hz) |

| (CH₃)₂SnCl₂ | CDCl₃ | 1.23 | 70.2 |

| (CH₃)₂SnBr₂ | CDCl₃ | 1.45 | 68.5 |

| (CH₃)₂SnI₂ | CDCl₃ | 1.80 | 64.8 |

| (CH₃)₂SnO | - | ~0.6 | - |

| (CH₃)₂SnS | - | ~0.8 | - |

Table 2: ¹³C NMR Data for Selected this compound Compounds

| Compound | Solvent | δ(CH₃) (ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |

| (CH₃)₂SnCl₂ | CDCl₃ | 8.5 | 472 |

| (CH₃)₂SnBr₂ | CDCl₃ | 11.2 | 450 |

| (CH₃)₂SnI₂ | CDCl₃ | 15.1 | 415 |

| (CH₃)₂Sn(O₂CCH₃)₂ | CDCl₃ | 1.5 | 580 |

Table 3: ¹¹⁹Sn NMR Data for Selected this compound Compounds

| Compound | Solvent | δ(¹¹⁹Sn) (ppm) |

| (CH₃)₂SnCl₂ | CDCl₃ | +137 |

| (CH₃)₂SnBr₂ | CDCl₃ | +119 |

| (CH₃)₂SnI₂ | CDCl₃ | +50 |

| (CH₃)₂SnO | - | -145 |

| (CH₃)₂SnS | - | +148 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and characterizing the bonding in this compound compounds. The vibrations involving the tin-carbon (Sn-C) bond are of particular interest.

Key Observables:

-

Sn-C Stretching Vibrations (ν): The asymmetric and symmetric stretching vibrations of the Sn-C bonds in this compound compounds are typically observed in the far-infrared region. These bands are crucial for confirming the presence of the this compound moiety.

-

Other Functional Groups: The presence of other functional groups, such as carbonyls in carboxylates or hydroxyls in hydroxides, can be readily identified by their characteristic absorption bands in the mid-infrared region.

Characteristic IR Absorption Frequencies

The following table summarizes key IR absorption frequencies for this compound compounds.

Table 4: Characteristic IR Absorption Frequencies for this compound Compounds

| Vibration | Frequency Range (cm⁻¹) | Intensity |

| νₐₛ(Sn-C) | 550 - 600 | Strong |

| νₛ(Sn-C) | 500 - 540 | Medium to Strong |

| ρ(CH₃) | 750 - 800 | Strong |

| ν(Sn-X) (X=Cl, Br, I) | 200 - 400 | Strong |

| ν(Sn-O) | 450 - 600 | Strong |

| ν(Sn-S) | 350 - 400 | Strong |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections outline detailed methodologies for the NMR and IR analysis of this compound compounds.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

-

Standard Samples: Weigh approximately 10-20 mg of the this compound compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid any potential reactions.

-

Air-Sensitive Samples: For air- or moisture-sensitive compounds, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Deuterated solvents should be thoroughly dried and degassed prior to use. The sample can be dissolved in the deuterated solvent in a Schlenk flask and then transferred to the NMR tube via cannula. Alternatively, a J. Young NMR tube can be used for direct preparation and sealing under an inert atmosphere.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Pay attention to the spectral width to ensure all signals, including satellite peaks, are observed.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

For observing Sn-C coupling, a coupled or gated-decoupled experiment may be necessary.

-

-

¹¹⁹Sn NMR:

-

Use a broadband probe tuned to the ¹¹⁹Sn frequency.

-

A reference standard, such as tetramethyltin (Me₄Sn), should be used either as an internal or external standard.

-

Due to the wide chemical shift range, a large spectral width is necessary.

-

IR Spectroscopy Experimental Protocol

Sample Preparation:

-

Solid Samples (KBr Pellet):

-

Grind 1-2 mg of the solid this compound compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Solid Samples (Nujol Mull):

-

Grind a small amount of the solid sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.

-

Spread a thin film of the mull between two salt plates (e.g., KBr or NaCl).

-

-

Liquid Samples:

-

Place a drop of the liquid sample between two salt plates to form a thin film.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. For observing Sn-C vibrations, a spectrometer capable of reaching the far-infrared region (below 400 cm⁻¹) is required.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the spectroscopic analysis of this compound compounds.

Caption: General chemical structure of a this compound compound.

Caption: A typical experimental workflow for the spectroscopic analysis of this compound compounds.

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive analysis of this compound compounds. This guide has provided a detailed overview of the key spectroscopic parameters, experimental protocols, and data interpretation strategies. By leveraging the complementary information provided by these techniques, researchers can confidently elucidate the structures and bonding of novel this compound compounds, thereby facilitating their development and application in diverse scientific and industrial domains.

Quantum Chemical Studies of Dimethyltin Complexes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the core of quantum chemical studies of dimethyltin complexes.

Introduction

Organotin(IV) compounds, particularly this compound(IV) derivatives, have garnered significant attention in medicinal and materials chemistry due to their diverse structural chemistry and wide-ranging applications.[1][2] These compounds are notable for their potential as anticancer, antifungal, and antimicrobial agents.[3][4] The biological activity of these complexes is intrinsically linked to their molecular structure, including the coordination number and geometry around the central tin atom, which is influenced by the nature of the attached organic groups and ligands.[5][6] Quantum chemical studies, leveraging computational methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, stability, and reactivity of these complexes.[7][8] These theoretical investigations provide profound insights at the molecular level, guiding the synthesis of novel compounds with enhanced therapeutic properties and predicting their behavior in biological systems.[4][8] This guide provides a comprehensive overview of the computational methodologies, structural data, and logical workflows employed in the study of this compound complexes.

Core Computational Methodologies and Protocols

Quantum chemical calculations are pivotal for understanding the properties of this compound complexes, especially given the relativistic effects associated with the heavy tin atom.[9] The following protocols are commonly employed:

1. Geometry Optimization and Frequency Calculations:

-

Objective: To determine the stable three-dimensional structure of the complex (the minimum on the potential energy surface) and to confirm it is a true minimum (i.e., no imaginary frequencies).

-

Typical Protocol:

-

Software: Gaussian software packages (e.g., Gaussian09) are frequently used.[7][10]

-

Method: Density Functional Theory (DFT) is the most common approach due to its balance of computational efficiency and accuracy.[9] The B3LYP hybrid functional is widely employed.[7][11] For more accurate energy estimations, second-order Møller-Plesset perturbation theory (MP2) can also be used.[9]

-

Basis Set: A mixed basis set is standard. For the tin atom, an effective core potential (ECP) like LANL2DZ is used to account for relativistic effects and reduce computational cost.[7][9] For lighter atoms (C, H, O, N, S), Pople-style basis sets such as 6-31G(d,p) or 6-311G(2d,p) are common.[7][9]

-

2. Electronic Structure and Bonding Analysis:

-

Objective: To understand the nature of chemical bonds, charge distribution, and orbital interactions within the molecule.

-

Typical Protocol:

-

Population Analysis: Mulliken, Hirshfeld, and Natural Population Analysis (NPA) are used to calculate the charge distribution on atoms.[7]

-

Natural Bond Orbital (NBO) Analysis: This method is used to investigate orbital interactions, hybridization, and the nature of the bonds (e.g., Sn-O, Sn-C).[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[7]

-

3. Reactivity Descriptors:

-

Objective: To quantify the global reactivity of the complex using conceptual DFT.

-

Typical Protocol: Based on the HOMO and LUMO energies, global reactivity descriptors are calculated:

-

Electronic Chemical Potential (μ)

-

Chemical Hardness (η)

-

Global Softness (S)

-

Electronegativity (χ)

-

Electrophilicity Index (ω)[7]

-

The general workflow for these computational studies, from complex design to biological evaluation, is illustrated below.

Data Presentation: Structural and Reactivity Parameters

Quantum chemical studies provide a wealth of quantitative data. The tables below summarize key parameters for representative this compound(IV) complexes, offering a basis for comparison.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound(IV) Complexes

| Complex/Ligand | Method | Sn-C | Sn-X (X=O, S) | C-Sn-C Angle | Coordination Geometry | Reference |

| [(CH₃)₂Sn(L(OH))₂]¹ | DFT | 2.13, 2.14 | 2.56, 2.57 (S) | 136.2° | Distorted Octahedral | [12] |

| [(C₆H₅)₂(Sn(L)₂]² | DFT | - | 2.55, 2.62 (S) | - | Asymmetric | [13] |

| This compound derivative of Chlordiazepoxide | B3LYP/LANL2DZ | 2.14, 2.15 | 2.12 (O) | 122.9° | Tetrahedral | [7] |

| This compound(IV) Dichloride Schiff Base | DFT/B3LYP | - | 2.25 (O) | - | Trigonal Bipyramidal | [11] |

¹ Ligand (L(OH)) = N-methyl-N-hydroxyethyl dithiocarbamate ² Ligand (L) = N-methyl-N-hydroxyethyldithiocarbamate

Table 2: Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors (eV)

| Complex | HOMO | LUMO | Energy Gap (ΔE) | Hardness (η) | Electrophilicity (ω) | Reference |

| This compound derivative of Chlordiazepoxide | -5.99 | -1.56 | 4.43 | 2.22 | 3.73 | [7] |

| Ligand 3 + this compound Complex | - | - | - | - | - | [10] |

Note: Data availability varies across publications. The values serve as illustrative examples of computationally derived parameters.

Application in Drug Development: Cytotoxicity and Mechanism of Action

A primary driver for research into this compound complexes is their potential as anticancer agents, with many exhibiting significant in vitro cytotoxicity against various human cancer cell lines.[4][14][15] Computational studies play a crucial role in understanding the structure-activity relationships (SAR) that govern this biological activity.

The cytotoxicity of organotin compounds is often linked to their ability to interact with biological molecules and induce apoptosis (programmed cell death), frequently through the mitochondrial pathway.[4] The number and nature of the organic groups attached to the tin atom, along with the coordinating ligands, modulate the compound's lipophilicity and ability to cross cell membranes, ultimately influencing its efficacy.[4][13] For instance, increasing the alkyl chain length in some series has been shown to increase cytotoxicity.[12]

The logical pathway from complex administration to cell death is outlined in the diagram below.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected this compound Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [(CH₃)₂Sn(L(OH))₂]¹ | A549 (Lung Carcinoma) | > 100 | [12] |

| [(CH₃)₂Sn(L(OH))₂]¹ | Caco-2 (Colon Carcinoma) | > 100 | [12] |

| [(CH₃)₂Sn(L(OH))₂]¹ | KMST-6 (Non-cancer) | > 100 | [12] |

| This compound(IV) (2-Metoxyethyl) Methyldithiocarbamate | Jurkat E6.1 (Leukemia) | 0.14 - 1.30 | [16] |

| This compound(IV) (2-Metoxyethyl) Methyldithiocarbamate | HL-60 (Leukemia) | 0.06 - 0.18 | [16] |

| This compound(IV) (2-Metoxyethyl) Methyldithiocarbamate | K562 (Leukemia) | 5.20 - 5.40 | [16] |

¹ Ligand (L(OH)) = N-methyl-N-hydroxyethyl dithiocarbamate

Quantitative Structure-Activity Relationship (QSAR) studies further bridge the gap between computational chemistry and drug development.[17][18] In a 2D-QSAR study, calculated physicochemical properties (descriptors) are correlated with experimentally determined biological activity (e.g., IC₅₀ values) to build a mathematical model.[17] This model can then be used to predict the cytotoxicity of new, unsynthesized this compound complexes, thereby prioritizing the most promising candidates for synthesis and testing, which optimizes the drug discovery process.

Conclusion

Quantum chemical studies provide an invaluable framework for the rational design and analysis of this compound complexes. By employing methods such as DFT, researchers can accurately predict molecular geometries, understand electronic structures, and calculate reactivity parameters.[7][11] This theoretical data, when correlated with experimental results from spectroscopic characterization and biological assays, creates a powerful synergy.[12][13] For professionals in drug development, these computational insights are critical for elucidating mechanisms of action and developing predictive QSAR models, ultimately accelerating the discovery of novel organotin-based therapeutic agents with improved efficacy and selectivity.[4]

References

- 1. Review of 13carbon nuclear magnetic resonance characterizations of this compound carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the structural chemistry of organotin(IV) compounds: recent advances [ouci.dntb.gov.ua]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Research Journal of Chemical Sciences : A Density Functional Theory (DFT) Perspective on Organotin(IV)-Drug Interaction: this compound(IV) Derivative of Chlordiazepoxide - ISCA [isca.in]

- 8. Introduction to Topic of the Special Issue “Quantum-Chemical Modeling and Design of Chelate and Macrocyclic Metal Complexes 2.0” from Guest Editor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, computational and biological studies of alkyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigations into the antitumour activity of organotin compounds. I. Diorganotin dihalide and di-pseudohalide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic activity against a series of tumour cell lines of this compound dichloride complexes with various donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 17. Cytotoxicity and 2D-QSAR study of some heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 18. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dimethyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (DMT) compounds, a class of organotin compounds, are utilized in various industrial applications, including as stabilizers for PVC, catalysts in chemical reactions, and as precursors for other organotin compounds.[1] Their release into the environment, whether through industrial effluent or leaching from consumer products, necessitates a thorough understanding of their environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the persistence, mobility, and transformation of this compound in various environmental compartments.

Environmental Fate of this compound

The environmental behavior of this compound is governed by a combination of physical, chemical, and biological processes that influence its distribution and persistence in soil, water, and sediment.

Mobility and Partitioning

The mobility of this compound in the environment is largely dictated by its partitioning behavior between solid and aqueous phases. In aqueous systems, this compound dichloride (DMTC), a common form of DMT, rapidly hydrolyzes to form this compound hydroxide, which can eventually precipitate as insoluble this compound oxide.[1][2] This suggests that in aquatic environments, a significant portion of this compound will likely partition to suspended solids and eventually settle into the sediment.

Degradation Pathways of this compound

This compound undergoes degradation in the environment through several key pathways, including hydrolysis, photodegradation, and biodegradation. These processes lead to the sequential removal of methyl groups, ultimately transforming the organotin compound into less toxic inorganic tin.

Hydrolysis

In aqueous environments, this compound dichloride undergoes rapid hydrolysis. This process involves the stepwise replacement of chloride ions with hydroxide ions from water, leading to the formation of various soluble hydroxo and condensed species, such as [(CH₃)₂Sn(OH)]⁺ and (CH₃)₂Sn(OH)₂.[2] Ultimately, this can lead to the formation and precipitation of insoluble this compound oxide, (CH₃)₂SnO.[2]

Photodegradation

Ultraviolet (UV) radiation from sunlight can induce the photodegradation of this compound. Studies have shown that methyltins can be rapidly degraded under UV irradiation, with the degradation rate being influenced by pH.[5] The process involves the cleavage of the tin-carbon bonds. One study identified methyloltin as an intermediary product of methyltin photodegradation.[5] Environmental factors such as salinity and the presence of humic acids can significantly affect the photodegradation rate of methyltins.[5]

Biodegradation

Microbial activity plays a crucial role in the degradation of organotin compounds in the environment. Both bacteria and fungi have been shown to degrade various organotins, typically through a sequential dealkylation process. While specific studies focusing exclusively on this compound are limited, the general principles of organotin biodegradation are applicable.

Bacterial Degradation: Several bacterial species, including those from the genus Pseudomonas, have been identified as capable of degrading organotin compounds. The degradation process is often co-metabolic, where the bacteria do not use the organotin as a primary carbon source but degrade it in the presence of other organic matter. The degradation pathway typically involves the stepwise cleavage of the methyl groups from the tin atom.

Fungal Degradation: Fungi, particularly white-rot fungi, are also known to be effective in degrading organotin compounds. The extracellular enzymes produced by these fungi, such as laccase, can mediate the degradation process.

The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other organic matter. Under aerobic conditions, biodegradation is generally more rapid.

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation of organotin compounds. It is important to note that much of the available data pertains to tributyltin (TBT), which is often used as a proxy for other organotins due to its historical prevalence and extensive research. Data specific to this compound is limited.

| Parameter | Matrix | Conditions | Value | Reference(s) |

| Photodegradation Half-life | Water | UV Irradiation | Varies with pH | [5] |

| Biodegradation Half-life (TBT) | Sediment | Aerobic | 11 - 78 days | |

| Biodegradation Half-life (TBT) | Sediment | Anaerobic | No degradation observed over 330 days in one study | |

| Biodegradation Half-life (TBT) | Water | Aerobic | Several days to weeks | |

| Overall Degradation Half-life (Organotins) | Soil | - | 0.5 to 15 years |

Experimental Protocols

Standardized protocols are essential for studying the environmental fate and degradation of chemicals. The following sections outline key experimental methodologies relevant to this compound.

Hydrolysis Study

The rate of hydrolysis of this compound compounds can be determined using a protocol based on OECD Guideline 111.

Methodology:

-

Preparation of Test Solutions: Prepare buffered aqueous solutions of this compound dichloride at different pH values (e.g., 4, 7, and 9).

-

Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of the parent this compound compound and its hydrolysis products using a suitable analytical technique such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

-

Data Analysis: Determine the hydrolysis rate constant and half-life by plotting the concentration of the parent compound against time.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Use at least one well-characterized soil type.

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the soil samples.

-

Incubation:

-

Aerobic: Incubate the soil in a flow-through system with a continuous supply of air at a constant temperature and moisture content in the dark. Trap evolved ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: At various time points, extract soil samples and analyze for the parent compound and its transformation products.

-

Analysis: Use techniques like HPLC with radiometric detection and Liquid Scintillation Counting (LSC) to quantify the parent compound, metabolites, and ¹⁴CO₂.

-

Data Analysis: Determine the degradation half-lives (DT50) and degradation pathways for both aerobic and anaerobic conditions.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses the degradation of a chemical in a system simulating a natural water body with sediment.[2][3][4]

Methodology:

-

System Setup: Establish intact water-sediment core samples from at least two different sites.

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the overlying water.

-

Incubation:

-

Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions.

-

Anaerobic: Maintain the system under an inert atmosphere.

-

-

Sampling: At intervals, sample the overlying water and the sediment (often sectioned by depth).

-

Analysis: Analyze the water and sediment extracts for the parent compound and metabolites using HPLC with radiometric detection and LSC.

-

Data Analysis: Determine the degradation rates and pathways in the whole system, as well as partitioning between water and sediment.

Analytical Methods for Speciation

The environmental risk of organotin compounds is highly dependent on the specific species present. Therefore, analytical methods that can differentiate between various organotin compounds (speciation) are crucial.

Common Analytical Approach: A widely used approach for the analysis of organotin compounds in environmental samples involves the following steps:[5]

-

Extraction: Extraction of organotins from the sample matrix (water, soil, sediment) using an appropriate solvent.

-

Derivatization: Conversion of the polar organotin compounds into more volatile and thermally stable derivatives (e.g., hydrides or ethylated/pentylated forms).

-

Separation: Separation of the derivatized organotins using Gas Chromatography (GC).

-

Detection: Detection of the separated compounds using a sensitive and selective detector, such as a Flame Photometric Detector (FPD), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is another powerful technique that often does not require derivatization, allowing for the direct analysis of organotin species in aqueous samples.

Visualizations

Degradation Pathways and Experimental Workflows

Caption: Generalized degradation pathways of this compound in the environment.

Caption: General experimental workflow for organotin analysis in environmental samples.

Conclusion

The environmental fate of this compound is a complex interplay of partitioning and degradation processes. While it exhibits persistence in soils and sediments, it is susceptible to degradation through hydrolysis, photolysis, and microbial action in various environmental compartments. Hydrolysis in aqueous environments is rapid, leading to less soluble forms. Photodegradation and biodegradation contribute to the stepwise removal of methyl groups, ultimately transforming this compound into inorganic tin. Further research is warranted to obtain more precise quantitative data on the degradation rates and mobility of this compound in different environmental matrices to refine environmental risk assessments. The standardized protocols and advanced analytical techniques outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Biodegradation kinetics of the benzimidazole fungicide thiophanate-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Aqueous Chemistry of Dimethyltin Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dichloride ((CH₃)₂SnCl₂), a prominent organotin compound, finds diverse applications ranging from a stabilizer for PVC to a precursor in the synthesis of other organotin derivatives.[1] Its behavior in aqueous environments is of critical importance, particularly in biological systems and environmental contexts, as its hydrolysis products can exhibit distinct toxicological profiles and chemical reactivity. When dissolved in water, this compound dichloride undergoes a series of complex hydrolysis and condensation reactions, leading to the formation of various monomeric and polynuclear species. The speciation of this compound(IV) in solution is highly dependent on factors such as pH and concentration.[2][3] This technical guide provides an in-depth analysis of the hydrolysis of this compound dichloride in aqueous solutions, presenting key quantitative data, detailed experimental protocols, and visual representations of the hydrolysis pathways to aid researchers in understanding and predicting its behavior.

Hydrolysis Pathway and Speciation

The hydrolysis of this compound dichloride is a stepwise process initiated by the rapid aquation of the this compound dication, [(CH₃)₂Sn]²⁺.[4] Subsequent deprotonation of the coordinated water molecules leads to the formation of a series of monomeric and polynuclear hydroxo complexes. The equilibrium between these species is dynamic and exquisitely sensitive to the hydrogen ion concentration (pH) of the solution.

At low pH, the dominant species is the hydrated this compound cation, [(CH₃)₂Sn(H₂O)ₙ]²⁺. As the pH increases, this cation undergoes deprotonation to form the monohydroxo species, [(CH₃)₂Sn(OH)]⁺, and subsequently the dihydroxo species, (CH₃)₂Sn(OH)₂.[2][5] In the intermediate pH range, these monomeric species can condense to form polynuclear complexes, including the dimeric species [((CH₃)₂Sn)₂(OH)₂]²⁺ and [((CH₃)₂Sn)₂(OH)₃]⁺, and the tetrameric species [((CH₃)₂Sn)₄(OH)₆]²⁺.[2] At physiological pH (~7.0), the predominant species is the neutral dihydroxide, (CH₃)₂Sn(OH)₂.[6][7] Further increases in pH can lead to the formation of anionic species such as [(CH₃)₂Sn(OH)₃]⁻.[5]

The tendency to form large polymeric chains or rings in aqueous solution is reported to be slight.[2] The presence of chloride ions can also influence the speciation by forming chloro-complexes with the aquated this compound(IV) ion, which can reduce the propensity for polycondensation.[4]

Quantitative Data on Hydrolysis

The speciation of this compound(IV) in aqueous solution has been quantitatively characterized through the determination of equilibrium constants for the formation of its various hydrolysis products. These constants, often expressed as log β, provide a measure of the stability of each complex. The following table summarizes the key equilibrium constants reported in the literature for the hydrolysis of this compound dichloride.

| Hydrolysis Reaction | Log β Value | Ionic Medium | Reference |

| (CH₃)₂Sn²⁺ + H₂O ⇌ (CH₃)₂Sn(OH)⁺ + H⁺ | -3.245 ± 0.004 | 0.1 M (Na⁺)Cl⁻ | [2] |

| 2(CH₃)₂Sn²⁺ + 2H₂O ⇌ [((CH₃)₂Sn)(OH)]₂²⁺ + 2H⁺ | -5.00 ± 0.02 | 0.1 M (Na⁺)Cl⁻ | [2] |

| (CH₃)₂Sn²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺ | -8.516 ± 0.004 | 0.1 M (Na⁺)Cl⁻ | [2] |

| 4(CH₃)₂Sn²⁺ + 6H₂O ⇌ [((CH₃)₂Sn)₄(OH)₆]²⁺ + 6H⁺ | -16.85 ± 0.02 | 0.1 M (Na⁺)Cl⁻ | [2] |

| 2(CH₃)₂Sn²⁺ + 3H₂O ⇌ [((CH₃)₂Sn)₂(OH)₃]⁺ + 3H⁺ | -9.81 ± 0.01 | 0.1 M (Na⁺)Cl⁻ | [2] |

| 3(CH₃)₂Sn²⁺ + 4H₂O ⇌ [((CH₃)₂Sn)₃(OH)₄]²⁺ + 4H⁺ | -11.52 ± 0.03 | 0.1 M (Na⁺)Cl⁻ | [2] |

| (CH₃)₂Sn²⁺ + H₂O ⇌ (CH₃)₂Sn(OH)⁺ + H⁺ | -3.55 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| 2(CH₃)₂Sn²⁺ + 2H₂O ⇌ [((CH₃)₂Sn)(OH)]₂²⁺ + 2H⁺ | -4.52 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| (CH₃)₂Sn²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺ | -9.00 ± 0.01 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| 4(CH₃)₂Sn²⁺ + 6H₂O ⇌ [((CH₃)₂Sn)₄(OH)₆]²⁺ + 6H⁺ | -16.14 ± 0.03 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| 2(CH₃)₂Sn²⁺ + 3H₂O ⇌ [((CH₃)₂Sn)₂(OH)₃]⁺ + 3H⁺ | -9.76 ± 0.06 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| 3(CH₃)₂Sn²⁺ + 4H₂O ⇌ [((CH₃)₂Sn)₃(OH)₄]²⁺ + 4H⁺ | -10.40 ± 0.05 | 3.0 M (Na⁺)ClO₄⁻ | [2] |

| First chloro-complexing constant: [(CH₃)₂Sn]²⁺ + Cl⁻ ⇌ [(CH₃)₂SnCl]⁺ | K₁ ≈ 28 L·mol⁻¹ | Not specified | [4] |

Experimental Protocols

The determination of the hydrolysis constants and the characterization of the resulting species have been accomplished through a variety of experimental techniques. The following sections detail the methodologies for the key experiments cited in the study of this compound dichloride hydrolysis.

Potentiometric Titration

Potentiometric titration is a primary method for determining the formation constants of the various hydroxo complexes.[2][8][9]

Objective: To measure the hydrogen ion concentration ([H⁺]) as a function of added base to a solution of this compound dichloride, thereby allowing for the calculation of the equilibrium constants for the hydrolysis reactions.

Materials:

-

This compound dichloride, recrystallized from benzene[4]

-

Standardized hydrochloric acid solution

-

Standardized sodium hydroxide solution (carbonate-free)

-

Inert salt solution (e.g., NaCl or NaClO₄) to maintain constant ionic strength[2]

-

High-precision pH meter or potentiometer with a glass electrode and a reference electrode

-

Thermostated titration vessel

-

Burette

Procedure:

-

A solution of this compound dichloride is prepared by dissolving a weighed amount in distilled water.[4]

-

A known concentration of strong acid (e.g., HCl) is added to the stock solution to suppress initial hydrolysis.[4]

-

The ionic strength of the solution is adjusted to a constant value (e.g., 0.1 M or 1.0 M) by adding a concentrated solution of an inert salt like NaCl or NaClO₄.[2][9]

-

The solution is placed in a thermostated vessel and allowed to reach thermal equilibrium (e.g., 25 °C).[6]

-

The solution is titrated with a standardized solution of sodium hydroxide, added in small increments.

-

After each addition of titrant, the potential (or pH) of the solution is recorded once the reading has stabilized.

-

The titration is continued until the desired pH range has been covered (e.g., pH 1.5 to 9.5).[6]

-

The collected data (volume of titrant vs. pH) is then analyzed using a computer program (e.g., STACO, BSTAC, SCOGS) to refine the formation constants of the proposed hydrolytic species.[6][7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹⁹Sn NMR spectroscopy are powerful tools for identifying the different this compound species in solution and for studying their structural arrangements.[1][2]

Objective: To characterize the chemical environment of the tin and methyl protons in the various hydrolysis products of this compound dichloride.

Materials:

-

This compound dichloride

-

Deuterated water (D₂O) or other appropriate deuterated solvents

-

pH adjustment reagents (e.g., NaOD, DCl)

-

NMR spectrometer

Procedure:

-

Solutions of this compound dichloride are prepared in the chosen deuterated solvent at various pH (or pD) values.

-

¹H and ¹¹⁹Sn NMR spectra are acquired for each solution.

-

The chemical shifts (δ) and coupling constants (J) are recorded.

-

Changes in the chemical shifts and the appearance of new signals as a function of pH are used to identify the formation of different hydrolytic species. For instance, a significant upfield shift in the ¹¹⁹Sn NMR signal can indicate an increase in the coordination number of the tin atom.[1]

-

The relative integration of the signals can provide information about the concentration distribution of the various species at a given pH.

Visualizing the Hydrolysis Pathway

The following diagrams, generated using the DOT language, illustrate the key relationships in the hydrolysis of this compound dichloride.

References

- 1. Simulated gastric hydrolysis and developmental toxicity of this compound bis(2-ethylhexylthioglycolate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Speciation of phytate ion in aqueous solution. This compound(IV) interactions in NaCl(aq) at different ionic strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijsr.net [ijsr.net]

An In-depth Technical Guide to the Molecular Structure and Bonding in Dimethyltin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin(IV) derivatives represent a significant class of organometallic compounds, characterized by a central tin atom bonded to two methyl groups and two other substituents. These compounds exhibit a rich and diverse structural chemistry, which is pivotal to their wide-ranging applications, from catalysis and polymer stabilization to their potential as therapeutic agents.[1][2] This guide provides a comprehensive overview of the molecular structure and bonding in various this compound derivatives, with a focus on quantitative structural data, detailed experimental protocols for their characterization, and a visualization of their coordination behavior and cytotoxic mechanisms. The unique ability of the tin atom to expand its coordination number beyond four is a key determinant of the geometry and reactivity of these compounds.[3]

Molecular Structure and Coordination Geometries

The geometry around the tin atom in this compound derivatives is highly flexible and dependent on the nature of the ligands. Coordination numbers can range from four to seven, leading to a variety of structural motifs.

Four-Coordinate Complexes: In derivatives with monodentate ligands that do not form bridges, the tin atom typically adopts a distorted tetrahedral geometry.[3]

Five-Coordinate Complexes: With the introduction of a coordinating ligand, the tin atom can expand its coordination sphere to become five-coordinate, commonly resulting in a trigonal bipyramidal geometry. In such structures, the two methyl groups tend to occupy equatorial positions to minimize steric hindrance.[4]

Six-Coordinate Complexes: The presence of bidentate ligands or bridging monodentate ligands can lead to six-coordinate complexes, which usually adopt a distorted octahedral geometry.

Seven-Coordinate Complexes: In some cases, particularly with multidentate ligands, seven-coordinate structures with a pentagonal bipyramidal geometry have been observed.[4]

The following diagram illustrates the versatility of coordination geometries in this compound derivatives.

Caption: Coordination geometries of the this compound(IV) center.

Quantitative Structural Data

The precise molecular geometry of this compound derivatives is determined through single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative compounds.

Table 1: Structural Data for this compound(IV) Halides and Oxides

| Compound | Sn-C (Å) | Sn-X (Å) | C-Sn-C (°) | X-Sn-X (°) | Coordination Geometry |

| (CH₃)₂SnCl₂ | 2.11 - 2.14 | 2.36 - 2.40 | 123 - 136 | 96 - 100 | Distorted Tetrahedral |

| (CH₃)₂SnO | 2.08 - 2.15 | 2.04 - 2.18 | - | - | Varies (Polymeric) |

Table 2: Structural Data for this compound(IV) Carboxylate Derivatives

| Compound | Sn-C (Å) | Sn-O (Å) | C-Sn-C (°) | O-Sn-O (°) | Coordination Geometry |

| Me₂Sn(H₂btec) | ~2.1 | ~2.2 (bridging) | ~145 | ~80 | 3D Assembly |

| Me₂Sn(btec)₀.₅ | ~2.1 | ~2.2 | ~148 | ~78 | 3D Motif |

Data for carboxylates from a study on 1,2,4,5-benzenetetracarboxylic acid (H₄btec) derivatives.[5]

Table 3: Structural Data for this compound(IV) Dithiocarbamate Complexes

| Compound | Sn-C (Å) | Sn-S (Å) | C-Sn-C (°) | S-Sn-S (°) | Coordination Geometry |

| (CH₃)₂Sn[S₂CN(C₃H₇)₂]₂ | - | - | - | - | Distorted Octahedral |

| (CH₃)₂Sn(p-bromo-N-methylbenzylamine DTC)₂ | - | 2.515 - 2.530 | - | - | Monodentate coordination |

| (CH₃)₂Sn(p-fluoro-N-methylbenzylamine DTC)₂ | - | 2.514 - 2.518 | - | - | Monodentate coordination |

DTC denotes dithiocarbamate.[6]

Experimental Protocols

Accurate characterization of this compound derivatives relies on a combination of synthetic and analytical techniques.

Synthesis of this compound Dichloride

A common industrial method for the synthesis of this compound dichloride involves the direct reaction of tin metal with methyl chloride.[7][8]

Procedure:

-

In a pressure reactor equipped with a stirrer, thermometer, and pressure gauge, add tin particles, a catalyst (e.g., dimethyl sulfoxide), and tin tetrachloride.

-

Heat the mixture to 160-190°C.

-

Introduce vaporized methyl chloride gas while stirring, maintaining the reaction temperature between 175-215°C and pressure between 0.5-1.5 MPa.

-

After the reaction is complete, control the temperature at 180-250°C and the pressure at 1.3-1.5 MPa.

-

Distill the product to obtain this compound dichloride.[8]

The following diagram outlines the general workflow for the synthesis of this compound dichloride.

Caption: Workflow for the synthesis of this compound dichloride.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline this compound derivatives.

General Protocol:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are collected by a detector.[9][10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structure is then refined to obtain precise bond lengths and angles.[11]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound derivatives in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR are commonly employed.

Sample Preparation:

-

Dissolve 5-25 mg of the compound (for ¹H NMR) or ~50 mg (for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a 5 mm NMR tube to a depth of approximately 40-50 mm.[12][14]

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy provides valuable information about the electronic environment and coordination geometry of the tin atom.

Experimental Setup:

-

A ¹¹⁹mSn source (e.g., CaSnO₃) is used.

-

The sample is cooled to cryogenic temperatures (typically liquid nitrogen or helium temperatures) to increase the recoilless fraction.

-

The Mössbauer spectrum is recorded in transmission mode.[15][16]

Bonding in this compound Derivatives

The tin atom in its +4 oxidation state has a 5s²5p² electron configuration. In this compound(IV) compounds, the tin atom is sp³ hybridized, forming covalent bonds with the two methyl groups and the two other substituents. The Sn-C bond is relatively stable, while the bonds to other ligands (e.g., halides, carboxylates) are more labile.[3]

A key feature of tin is the availability of empty 5d orbitals, which allows for the expansion of its coordination sphere beyond four. This Lewis acidity enables the tin center to accept electron pairs from donor ligands, leading to the formation of hypercoordinate complexes with five, six, or even seven coordinate bonds. This ability to form additional coordinate bonds is central to the diverse structural chemistry of this compound derivatives.

Cytotoxic Mechanism of Action

Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them of interest in drug development.[17][18][19] The precise mechanism of action is multifaceted but is generally believed to involve interactions with cellular macromolecules, leading to apoptosis.[20][21]

Key Interactions and Effects:

-

Interaction with Proteins: The tin center can interact with sulfhydryl (-SH) groups of cysteine residues in proteins, potentially inhibiting enzyme function.[21]

-

DNA Binding: Some this compound compounds may bind to DNA, interfering with replication and transcription.[21]

-

Induction of Oxidative Stress: These compounds can generate reactive oxygen species (ROS), leading to cellular damage.[21]

-

Apoptosis Induction: A primary mechanism of cytotoxicity is the induction of programmed cell death (apoptosis), often through the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[20][21]

The following diagram illustrates the proposed cytotoxic mechanism of action for this compound derivatives.

Caption: Proposed cytotoxic mechanism of this compound derivatives.

Conclusion

The molecular structure and bonding of this compound derivatives are characterized by the remarkable flexibility of the tin center to adopt various coordination geometries. This structural diversity, governed by the nature of the ligands, is fundamental to their chemical properties and biological activities. A thorough understanding of their structure-activity relationships, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of new this compound-based compounds for applications in materials science and medicine. The insights into their cytotoxic mechanisms provide a foundation for the further development of these compounds as potential anticancer agents.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. PubChemLite - this compound oxide (C2H6OSn) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound oxide | 2273-45-2 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. sites.uclouvain.be [sites.uclouvain.be]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 18. Cytotoxic activity against a series of tumour cell lines of this compound dichloride complexes with various donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound(IV) carboxylate compounds; synthesis, characterization and in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Theoretical Calculations on Dimethyltin Catalyzed Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin compounds are a versatile class of organotin catalysts widely employed in various industrial chemical processes, including the synthesis of polymers and fine chemicals. Their catalytic activity, selectivity, and stability make them subjects of significant interest for both experimental and theoretical investigations. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the mechanisms and kinetics of reactions catalyzed by this compound derivatives. By combining computational insights with experimental data, researchers can gain a deeper understanding of these catalytic systems, leading to the optimization of existing processes and the rational design of new, more efficient catalysts.

This guide summarizes key findings from theoretical studies, presents quantitative data in a structured format, details relevant experimental protocols for validation, and provides visualizations of reaction pathways and workflows to facilitate a comprehensive understanding of the core principles governing this compound catalysis.

Core Concepts in Theoretical Investigation of this compound Catalysis

The primary tool for the theoretical study of this compound catalyzed reactions is Density Functional Theory (DFT). DFT calculations allow for the determination of the electronic structure of molecules and the exploration of potential energy surfaces of chemical reactions. This enables the identification of reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction mechanism.

Key parameters obtained from DFT calculations include:

-

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates.

-

Reaction Enthalpy (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

-

Gibbs Free Energy (ΔG): A thermodynamic potential that can be used to predict the spontaneity of a process. A negative ΔG indicates a spontaneous reaction.

-

Geometrical Parameters: Bond lengths, bond angles, and dihedral angles of reactants, intermediates, and transition states, which provide structural insights into the reaction pathway.

These computational data are crucial for understanding catalyst activity, selectivity, and the influence of various factors such as substrates, solvents, and ligands on the reaction outcome.

This compound Catalyzed Urethane Formation

The formation of urethanes from the reaction of isocyanates and alcohols is a fundamental process in the production of polyurethanes. This compound dicarboxylates are highly effective catalysts for this reaction. Theoretical studies, primarily using DFT, have been instrumental in elucidating the catalytic mechanism.

Catalytic Cycle and Mechanism

Computational studies have shown that the catalytic cycle for urethane formation catalyzed by this compound dicarboxylates involves the formation of an organotin alkoxide complex as the key active species[1]. The general mechanism is as follows:

-

Catalyst Activation: The this compound dicarboxylate catalyst reacts with an alcohol molecule to form an alkoxide complex. This is often the rate-determining step.

-

Isocyanate Coordination: The isocyanate molecule coordinates to the tin center of the alkoxide complex.

-

Nucleophilic Attack: The coordinated alcohol molecule attacks the carbonyl carbon of the isocyanate.

-

Urethane Formation and Catalyst Regeneration: The urethane product is formed, and the catalyst is regenerated to re-enter the catalytic cycle.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyltin Dineodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin dineodecanoate (CAS Number: 68928-76-7) is an organotin compound that has garnered significant attention for its versatile applications, primarily as a highly effective heat stabilizer for polyvinyl chloride (PVC) and as a catalyst in the production of polyurethanes and silicones.[1] Its efficacy in preventing thermal degradation in polymers and catalyzing polymerization reactions makes it a substance of interest in various industrial and research settings. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound dineodecanoate, detailed experimental protocols for their determination, and visualizations of its key functional pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound dineodecanoate are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, ensuring safe handling, and for the development of new formulations.

Identification and General Properties